molecular formula C20H16ClFN2OS B2974803 3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223947-99-6

3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2974803
CAS RN: 1223947-99-6
M. Wt: 386.87
InChI Key: VWDYIFDRDFJMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as CP-1414, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-1414 is a spirocyclic compound that belongs to the class of diazaspiro compounds. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Scientific Research Applications

1. Pharmacological Activity of Structurally Related Compounds

Studies on benzo[b]thiophen derivatives and thiazole-acetic acids/esters reveal their pharmacological potentials, including anti-inflammatory and analgesic activities. These insights suggest that structurally similar compounds, like the one , could also possess significant pharmacological properties, warranting further exploration in drug discovery and medicinal chemistry (Chapman, Clarke, & Sawhney, 1968); (Attimarad & Bagavant, 1999).

2. Chemical Synthesis and Modification Techniques

Research focusing on the synthesis and functionalization of fluorine-containing compounds and spiro-compounds highlights the significance of these structures in developing novel chemical entities with potential biological activity. Techniques involving fluorination, acylation, and formation of spirocyclic compounds are crucial for creating diverse molecular scaffolds with enhanced pharmacological properties (Zupan, Iskra, & Stavber, 1996); (Tomilov et al., 1995).

3. Structural Analysis and Molecular Docking Studies

Studies on thiourea derivatives with potential biological activity underscore the importance of structural analysis and molecular docking to understand the interaction mechanisms with biological targets. Such investigations provide valuable insights into designing more effective and selective therapeutic agents (Hussain et al., 2020).

properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2OS/c21-15-8-6-13(7-9-15)17-19(26)24(20(23-17)10-1-2-11-20)18(25)14-4-3-5-16(22)12-14/h3-9,12H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDYIFDRDFJMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.